N'-hydroxy-1H-indole-3-carboximidamide chemical structure and properties
N'-hydroxy-1H-indole-3-carboximidamide chemical structure and properties
An In-depth Technical Guide to N'-hydroxy-1H-indole-3-carboximidamide: Synthesis, Properties, and Biological Activity
Abstract
N'-hydroxy-1H-indole-3-carboximidamide, also known as indole-3-carboxamidoxime, is a pivotal heterocyclic compound featuring an indole scaffold linked to a hydroxyamidine functional group. This structure serves as a critical pharmacophore, particularly in the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key immunomodulatory enzyme that plays a crucial role in tumor immune escape by catabolizing the essential amino acid L-tryptophan.[3][4] By inhibiting IDO1, N'-hydroxy-1H-indole-3-carboximidamide and its derivatives represent a promising class of agents for cancer immunotherapy. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthesis protocol, analytical characterization methods, and its mechanism of action as an IDO1 inhibitor. The content is tailored for researchers and professionals in chemical biology and drug development, offering both foundational knowledge and practical, field-proven methodologies.
Chemical Identity and Structural Elucidation
The unique biological activity of N'-hydroxy-1H-indole-3-carboximidamide stems directly from its chemical architecture. The molecule consists of two key moieties: the indole ring system and the N'-hydroxycarboximidamide (hydroxyamidine) group.
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Indole Nucleus: The indole ring is a bicyclic aromatic heterocycle that is a common feature in many biologically active natural products and synthetic drugs.[5][6] Its planar structure and electron-rich nature facilitate π-π stacking and other non-covalent interactions with biological targets.
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N'-hydroxycarboximidamide Group: This functional group is essential for the compound's primary biological activity. It is a potent metal-chelating group, which is critical for binding to the heme iron at the active site of the IDO1 enzyme.[7] This interaction is the basis for the competitive inhibition of tryptophan metabolism. The clinical candidate Epacadostat (INCB024360) prominently features this pharmacophore, highlighting its significance in modern drug design.[8][9]
Chemical Identifiers:
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IUPAC Name: N'-hydroxy-1H-indole-3-carboximidamide
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Molecular Formula: C₉H₉N₃O
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CAS Numbers: 1160485-45-9, 95649-37-9 (for (Z)-isomer)[10]
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Synonyms: Indole-3-carboxamidoxime, (Z)-N'-hydroxy-1H-indole-3-carboximidamide[10]
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its application in research and development, guiding decisions on formulation, delivery, and assay design. The data for N'-hydroxy-1H-indole-3-carboximidamide, largely based on computational models, are summarized below.
| Property | Value | Source |
| Molecular Weight | 175.19 g/mol | PubChem[10] |
| XLogP3 | 1.6 | PubChem[10] |
| Hydrogen Bond Donors | 3 | PubChem[10], ChemScene[11] |
| Hydrogen Bond Acceptors | 3 (2 by ChemScene) | PubChem[10], ChemScene[11] |
| Rotatable Bond Count | 1 | PubChem[10], ChemScene[11] |
| Topological Polar Surface Area (TPSA) | 74.4 Ų | PubChem[10], ChemScene[11] |
| Exact Mass | 175.074561919 Da | PubChem[10] |
Synthesis and Purification Workflow
The synthesis of N'-hydroxy-1H-indole-3-carboximidamide is most efficiently achieved from a common starting material, indole-3-carbonitrile. This precursor can be readily prepared from commercially available indole-3-carboxaldehyde. The overall workflow involves the conversion of the aldehyde to a nitrile, followed by the addition of hydroxylamine to form the target hydroxyamidine.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize N'-hydroxy-1H-indole-3-carboximidamide from indole-3-carbonitrile.
Causality: This protocol employs a standard and reliable method for converting nitriles to N'-hydroxycarboximidamides. Hydroxylamine acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. A mild base is used to neutralize the HCl salt of hydroxylamine and to facilitate the reaction.
Materials:
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Indole-3-carbonitrile
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)
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Ethanol (EtOH)
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Deionized Water
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
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Reagent Setup: In a 100 mL round-bottom flask, combine indole-3-carbonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium bicarbonate (1.5 eq).
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Solvent Addition: Add a solvent mixture of ethanol and water (e.g., 3:1 ratio) to the flask, sufficient to dissolve the reagents upon heating.
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Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically over 4-8 hours. The disappearance of the starting material (indole-3-carbonitrile) indicates reaction completion.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
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Purification: The crude product often precipitates upon cooling or concentration. It can be collected by filtration and washed with cold water. For higher purity, recrystallization from an appropriate solvent (e.g., ethanol/water) or purification via column chromatography (silica gel, using an ethyl acetate/hexane gradient) is recommended.
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Drying: Dry the purified solid product under vacuum to yield N'-hydroxy-1H-indole-3-carboximidamide as a white to off-white solid.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical validation steps. The following protocols describe standard methods for characterizing the final compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the indole ring protons, typically between δ 7.0-8.2 ppm. The N-H proton of the indole ring will appear as a broad singlet around δ 11.5 ppm. Protons associated with the hydroxyamidine group (-C(NH₂)=NOH) will appear as distinct, exchangeable signals.
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¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will show 8 distinct signals for the indole core carbons and one signal for the amidine carbon (C=N) around δ 150-160 ppm.
Protocol 2: Mass Spectrometry (MS)
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Method: Electrospray Ionization (ESI) in positive mode is typically used.
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Expected Result: The analysis should reveal a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 176.08. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, with a calculated exact mass of 176.0818 for [C₉H₁₀N₃O]⁺.
Biological Activity and Mechanism of Action
The primary therapeutic relevance of N'-hydroxy-1H-indole-3-carboximidamide lies in its potent inhibition of the IDO1 enzyme.
The IDO1 Pathway: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan along the kynurenine pathway.[3] In the context of cancer, tumor cells and surrounding immune cells often overexpress IDO1.[1] This leads to two key immunosuppressive outcomes:
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Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid, causes the arrest of effector T-cells, which are critical for killing cancer cells.[4]
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Kynurenine Accumulation: The metabolic products, particularly kynurenine, actively promote the differentiation and proliferation of regulatory T-cells (Tregs), which further suppress the anti-tumor immune response.[8]
By inhibiting IDO1, N'-hydroxy-1H-indole-3-carboximidamide blocks this process, restoring local tryptophan levels and preventing the production of immunosuppressive kynurenine. This action lifts the brakes on the immune system, allowing effector T-cells to recognize and attack tumor cells.[2][8]
Protocol: In Vitro IDO1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N'-hydroxy-1H-indole-3-carboximidamide against IDO1.
Causality: This assay directly measures the compound's ability to block the enzymatic conversion of tryptophan to its downstream products. A common method involves using IDO1-expressing cells (e.g., IFN-γ stimulated HeLa cells or HEK293 cells transfected with human IDO1) and quantifying the production of kynurenine via a colorimetric reaction with Ehrlich's reagent or by HPLC/LC-MS.[8]
Materials:
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IDO1-expressing cells (e.g., IFN-γ stimulated HeLa cells)
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L-Tryptophan solution
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N'-hydroxy-1H-indole-3-carboximidamide (test compound)
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Epacadostat (positive control)
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Trichloroacetic acid (TCA)
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Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
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96-well plates, incubator, plate reader
Procedure:
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Cell Plating: Seed IDO1-expressing cells in a 96-well plate and culture overnight. If using inducible cells, stimulate with IFN-γ for 24-48 hours to induce IDO1 expression.
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Compound Addition: Prepare serial dilutions of the test compound and positive control in assay medium. Add the diluted compounds to the wells and pre-incubate for 30-60 minutes.
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Substrate Addition: Initiate the enzymatic reaction by adding L-Tryptophan to each well to a final concentration of ~100 µM. Incubate for 4-16 hours at 37°C.
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Reaction Termination & Kynurenine Detection: a. Stop the reaction by adding TCA to precipitate proteins. Centrifuge the plate to pellet the debris. b. Transfer the supernatant to a new 96-well plate. c. Add Ehrlich's Reagent to each well. A yellow color develops in the presence of kynurenine. d. Incubate for 10-20 minutes at room temperature.
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Data Acquisition: Measure the absorbance at ~480 nm using a microplate reader.
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Analysis: Convert absorbance values to percent inhibition relative to DMSO-treated controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
N'-hydroxy-1H-indole-3-carboximidamide stands as a foundational scaffold in the development of IDO1 inhibitors for cancer immunotherapy. Its straightforward synthesis and potent, mechanism-based biological activity make it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on developing derivatives with improved pharmacokinetic properties, enhanced selectivity, and potential for combination therapies with other immune checkpoint inhibitors to overcome resistance and improve patient outcomes in a variety of cancers.[1][9]
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Yue, E.W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491.
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